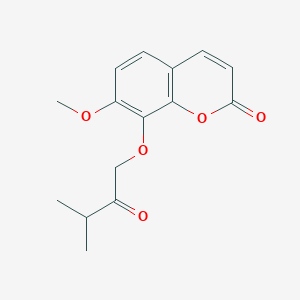
7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin
Vue d'ensemble
Description
7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin is a chemical substance with a decided structure . Its molecular formula is C15H16O5 . It has a molecular weight of 276.288 . The systematic name for this compound is 7-methoxy-8-(3-methyl-2-oxobutoxy)-2H-chromen-2-one .
Molecular Structure Analysis
The InChI key for this compound is WMIOLCAGBNQVFI-UHFFFAOYSA-N . The SMILES representation of the molecule is COc1ccc2ccc(=O)oc2c1OCC(=O)C©C .Applications De Recherche Scientifique
Synthesis and Derivatives
The synthesis of coumarin derivatives, including 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin, is significant in exploring naturally occurring coumarins from various plant species. Demyttenaere et al. (2004) describe the synthesis of several coumarins derived from scopoletin, highlighting the varied oxygenation patterns in these compounds (Demyttenaere et al., 2004). Al-Amiery et al. (2011) discuss the synthesis of new heterocyclic compounds from umbelliferone, a natural coumarin, leading to the creation of novel coumarin derivatives (Al-Amiery et al., 2011).
Natural Occurrence and Identification
Gray (1981) and Kumar et al. (1978) identify new coumarins, including variants of this compound, in Coleonema album and Seseli sibiricum, respectively. These studies highlight the natural occurrence of such coumarins in plant species (Gray, 1981); (Kumar et al., 1978).
Potential Therapeutic Applications
Research by Numonov et al. (2018) on coumarins from Prangos pabularia, including yuganin A, a derivative of this compound, suggests potential use in treating hyperpigmentation and as a skin-whitening agent (Numonov et al., 2018). Vianna et al. (2012) discuss the cytotoxicity of coumarins isolated from Pterocaulon species against glioma cells, indicating selective toxicity towards tumor cells (Vianna et al., 2012).
Photoluminescence and Chemical Properties
Song and Gao (2014) explore the photoluminescence of ethyl coumarin-3-carboxylate derivatives, providing insights into the optical properties of coumarin compounds (Song & Gao, 2014). Mir et al. (2014) study the optical properties of modified plant compounds, including a variant of this compound, after gamma radiation, suggesting potential applications in radiation dosimetry (Mir et al., 2014).
Propriétés
IUPAC Name |
7-methoxy-8-(3-methyl-2-oxobutoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-9(2)11(16)8-19-15-12(18-3)6-4-10-5-7-13(17)20-14(10)15/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIOLCAGBNQVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2436173.png)
![1-[1,3-Dimethyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperidine-4-carboxamide](/img/structure/B2436174.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2436175.png)
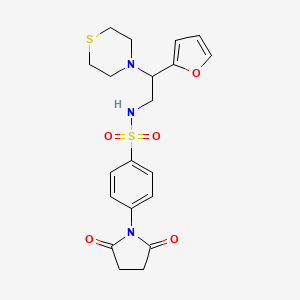
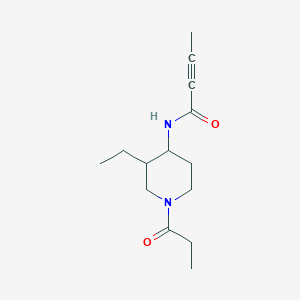
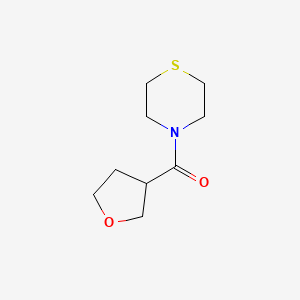
![cis-Hexahydro-furo[2,3-c]pyrrole](/img/structure/B2436183.png)
![3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2436184.png)

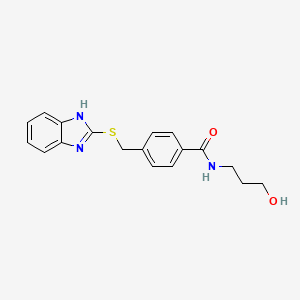
![2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2436189.png)


![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2436194.png)
